molecular formula C7H10F2O B132047 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane CAS No. 154413-34-0

1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane

Cat. No. B132047
M. Wt: 148.15 g/mol
InChI Key: BNCQITRDZYMQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane, also known as DFP, is a cyclopropane compound that has been used extensively in scientific research. DFP is a highly reactive compound that can be used as a building block for the synthesis of a wide range of organic compounds.

Mechanism Of Action

1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane is a highly reactive compound that can undergo a variety of chemical reactions. The mechanism of action of 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane depends on the specific reaction that it undergoes. For example, 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane can undergo nucleophilic substitution reactions, where the propargyl alcohol group is replaced by a nucleophile. 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane can also undergo addition reactions with other compounds, such as alkenes and alkynes.

Biochemical And Physiological Effects

1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane has been shown to have a variety of biochemical and physiological effects. For example, 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, which can result in overstimulation of cholinergic receptors and subsequent toxicity.

Advantages And Limitations For Lab Experiments

1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane has several advantages for use in lab experiments. It is a highly reactive compound that can be used as a building block for the synthesis of a wide range of organic compounds. 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane is also relatively easy to synthesize and purify. However, 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane has some limitations for use in lab experiments. It is a highly toxic compound that can be dangerous if not handled properly. Additionally, 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane can be difficult to handle due to its high reactivity and volatility.

Future Directions

There are several future directions for research on 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane. One area of research is the development of new synthetic methods for 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane and its derivatives. Another area of research is the investigation of the mechanism of action of 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane and its effects on biological systems. Additionally, 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane and its derivatives could be explored as potential drug candidates for the treatment of various diseases.

Synthesis Methods

1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane can be synthesized by the reaction of 1,1-difluoro-2-(bromomethyl)cyclopropane with propargyl alcohol. The reaction is carried out in the presence of a base such as potassium carbonate. The reaction proceeds via a substitution reaction, where the bromine atom is replaced by the propargyl alcohol group. The resulting product is 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane, which can be purified by distillation or chromatography.

Scientific Research Applications

1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane is a versatile building block that can be used to synthesize a wide range of compounds with different properties and functions. For example, 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane has been used to synthesize antiviral drugs, anticancer drugs, and insecticides.

properties

CAS RN

154413-34-0

Product Name

1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane

Molecular Formula

C7H10F2O

Molecular Weight

148.15 g/mol

IUPAC Name

1,1-difluoro-2-(prop-2-enoxymethyl)cyclopropane

InChI

InChI=1S/C7H10F2O/c1-2-3-10-5-6-4-7(6,8)9/h2,6H,1,3-5H2

InChI Key

BNCQITRDZYMQSL-UHFFFAOYSA-N

SMILES

C=CCOCC1CC1(F)F

Canonical SMILES

C=CCOCC1CC1(F)F

synonyms

Cyclopropane, 1,1-difluoro-2-[(2-propenyloxy)methyl]- (9CI)

Origin of Product

United States

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